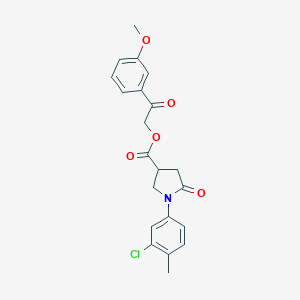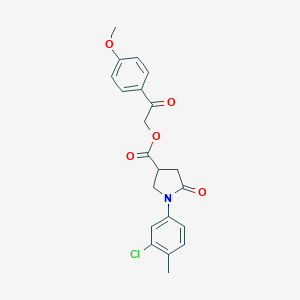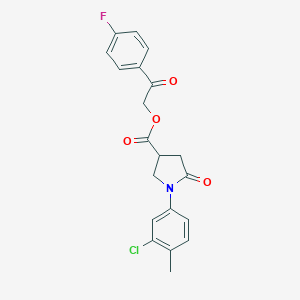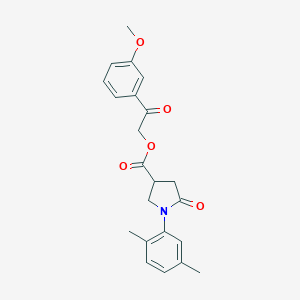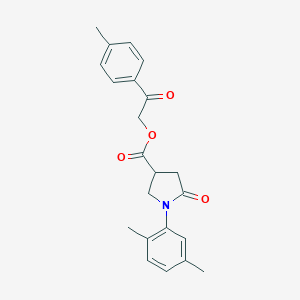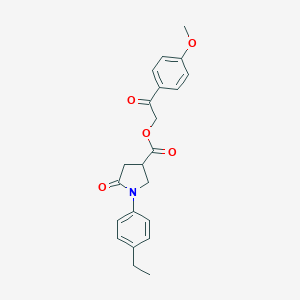
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide, also known as PPMP, is a compound that has shown potential in scientific research applications. PPMP is a small molecule inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. In
Wirkmechanismus
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a critical role in cell signaling and membrane structure. Inhibition of glucosylceramide synthase leads to a decrease in the synthesis of glycosphingolipids, which can have downstream effects on cellular processes such as apoptosis and autophagy.
Biochemical and physiological effects:
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects. Inhibition of glucosylceramide synthase by 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the synthesis of glycosphingolipids, which can affect cell signaling and membrane structure. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to induce apoptosis and autophagy in cancer cells. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in lab experiments. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide is not specific to glucosylceramide synthase and can inhibit other enzymes involved in lipid metabolism. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can have off-target effects on cellular processes, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. One area of research is the development of more specific inhibitors of glucosylceramide synthase. This could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the downstream effects of glycosphingolipid synthesis inhibition. This could lead to a better understanding of the role of glycosphingolipids in cellular processes and disease pathology. Finally, the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in combination with other therapies could be explored to enhance therapeutic efficacy.
Synthesemethoden
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2-phenoxypropanoyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been optimized to increase yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential in treating infectious diseases such as malaria and tuberculosis.
Eigenschaften
Produktname |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-5-3-2-4-6-14)15(18)17-11-13-7-9-16-10-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
ATNHDXGDUFLBMB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




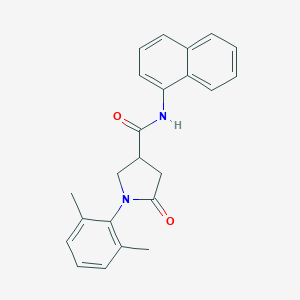
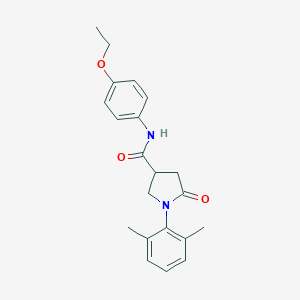
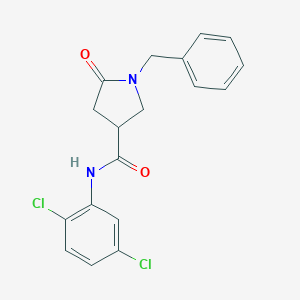
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

